The compound [RuCl(p-cymene)((S)-xylbinap)]Cl is a ruthenium-based complex characterized by its unique structure, which includes a ruthenium center coordinated to a p-cymene ligand and a chiral bisphosphine ligand, specifically (S)-xylbinap. This compound has garnered attention in the field of organometallic chemistry due to its potential applications in catalysis and asymmetric synthesis. The full chemical formula is C₆₂H₆₂Cl₂P₂Ru, and it is known by the CAS number 944451-25-6 .
RuCl(p-cymene)((S)-xylbinap)]Cl, also known as chlororuthenium(II) chloride, is a coordination complex that finds applications in catalysis, particularly in asymmetric synthesis reactions [, , ].
One of the prominent applications of RuCl(p-cymene)((S)-xylbinap)]Cl is as a catalyst for asymmetric hydrogenation reactions. In these reactions, a substrate molecule with a double bond is converted to a saturated molecule with the addition of hydrogen (H2). The chirality of the (S)-xylbinap ligand in RuCl(p-cymene)((S)-xylbinap)]Cl allows for the selective production of one enantiomer of the product molecule over the other [, , ].
For example, RuCl(p-cymene)((S)-xylbinap)]Cl can be used to asymmetrically hydrogenate ketones and imines, leading to the production of chiral alcohols and amines with high enantioselectivity []. This makes RuCl(p-cymene)((S)-xylbinap)]Cl a valuable tool for the synthesis of enantiopure chemicals, which are essential components of many pharmaceuticals and other fine chemicals [, , ].
Beyond asymmetric hydrogenation, RuCl(p-cymene)((S)-xylbinap)]Cl has also been explored as a catalyst for other asymmetric synthesis reactions. These include:
The synthesis of [RuCl(p-cymene)((S)-xylbinap)]Cl typically involves the reaction of ruthenium precursors with p-cymene and the (S)-xylbinap ligand in a controlled environment. The general procedure includes:
This comparison highlights the uniqueness of [RuCl(p-cymene)((S)-xylbinap)]Cl, particularly its chiral environment which is crucial for asymmetric synthesis applications.
Interaction studies involving this compound focus on its reactivity with substrates in catalytic processes. Investigations often assess how variations in substrate structure influence reaction outcomes, such as selectivity and yield. Additionally, studies may explore interactions with other metal complexes to evaluate synergistic effects or improved catalytic performance .
Several compounds share structural features with [RuCl(p-cymene)((S)-xylbinap)]Cl, including:
| Compound | Unique Features |
The chiral identity of [RuCl(P-cymene)((S)-xylbinap)]Cl originates from its (S)-xylbinap ligand, a derivative of the binaphthyl backbone modified with di(3,5-xylyl)phosphino groups. Axial chirality arises from the restricted rotation around the C1–C1' bond of the binaphthyl system, which creates two non-superimposable mirror-image configurations [1]. The (S)-xylbinap ligand adopts a counterclockwise helicity when viewed along the chiral axis, with the 3,5-xylyl substituents positioned to enforce a rigid, three-dimensional pocket around the ruthenium center [3]. The stereogenic elements of the complex include:
This combination of chiral elements creates a highly asymmetric environment critical for enantioselective catalysis [2] [1]. Coordination Geometry and Ligand OrientationThe ruthenium(II) center in [RuCl(P-cymene)((S)-xylbinap)]Cl adopts a pseudo-octahedral geometry (Figure 1), with the following ligand arrangement:
The (S)-xylbinap ligand’s 3,5-xylyl groups project into the equatorial plane, creating a sterically congested environment that directs substrate binding into specific quadrants [6] [5]. This spatial arrangement is critical for asymmetric induction during catalytic cycles, as demonstrated in hydrogenation reactions where the complex achieves >99% enantiomeric excess (ee) for certain substrates [5]. Comparative Analysis with Analogous Ruthenium Complexes[RuCl(P-cymene)((S)-xylbinap)]Cl belongs to the family of piano-stool ruthenium complexes, which share a common η⁶-arene ligand but differ in ancillary ligands. Key comparisons include: Noyori-Type CatalystsComplexes like [RuCl₂((R)-xylbinap)((R)-diapen)] (Noyori catalyst) replace p-cymene with a diamine ligand. While both systems enable asymmetric hydrogenation, the Noyori catalyst’s diamine ligand facilitates proton transfer steps, making it superior for ketone reductions [6]. In contrast, [RuCl(P-cymene)((S)-xylbinap)]Cl excels in transfer hydrogenation due to its arene-stabilized Ru center [5]. Arene VariationsReplacing p-cymene with methyl benzoate (e.g., [RuCl(methyl benzoate)((S)-xylbinap)]Cl) alters steric bulk and electronic properties. Methyl benzoate’s electron-withdrawing groups reduce electron density at Ru, slowing oxidative addition steps but improving stability in polar solvents [4]. Phosphine Ligand ModificationsComplexes using BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) instead of xylbinap exhibit lower enantioselectivity due to reduced steric hindrance from phenyl vs. xylyl groups [5] [3]. Enantiomeric Variants: (R) vs (S) ConfigurationsThe enantiomeric pair [RuCl(P-cymene)((S)-xylbinap)]Cl and [RuCl(P-cymene)((R)-xylbinap)]Cl exhibit mirror-image catalytic behavior. In asymmetric hydrogenation of β-keto esters, the (S)-configured complex produces (R)-alcohols, while the (R)-variant yields (S)-alcohols [5]. This inversion stems from the flipped helicity of the xylbinap ligand, which reverses the stereoelectronic environment around the Ru center (Table 1). Table 1: Enantioselectivity in Hydrogenation of Acetophenone Derivatives
The near-perfect enantioselectivity underscores the precision of chiral ligand design in controlling reaction outcomes [6] . Structural Insights from CrystallographySingle-crystal X-ray studies reveal that the (S)-xylbinap ligand’s dihedral angle between naphthyl rings is 68.5°, narrower than the 85–90° range observed in unsubstituted BINAP complexes [3]. This compression enhances steric discrimination between substrate enantiomers. Additionally, the Ru–P bond lengths (2.28–2.31 Å) are shorter than those in analogous complexes, indicating strong π-backbonding from Ru to phosphine [5]. Mechanistic Implications in CatalysisThe complex operates via a concerted metalation-deprotonation mechanism in transfer hydrogenation:
This pathway avoids high-energy intermediates, enabling efficient catalysis at ambient temperatures. Dates
Last modified: 08-18-2023
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